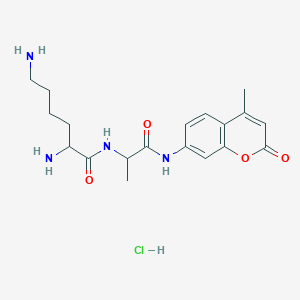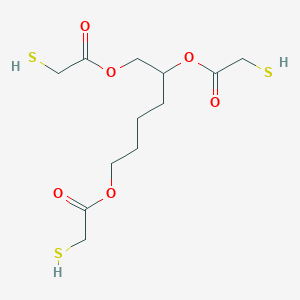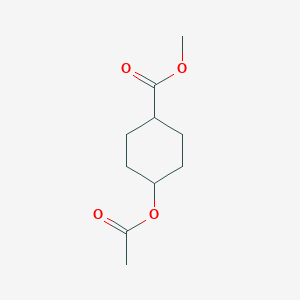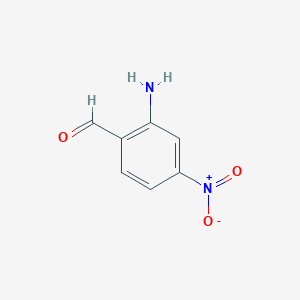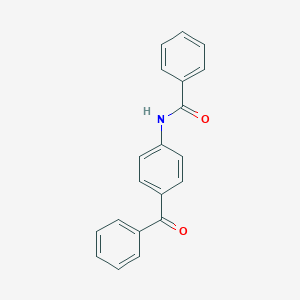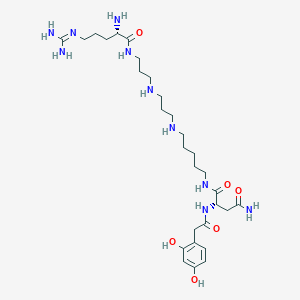
Di(p-benzyloxycarbonylphenyl)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(p-benzyloxycarbonylphenyl)isophthalate, also known as DIBOC, is a chemical compound that has gained significance in scientific research due to its unique properties. DIBOC is a white powder that is soluble in organic solvents and is commonly used as a protecting group in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Di(p-benzyloxycarbonylphenyl)isophthalate has been widely used in scientific research as a protecting group for carboxylic acids. It is particularly useful in the synthesis of peptides and amino acids. Di(p-benzyloxycarbonylphenyl)isophthalate can protect carboxylic acids from unwanted reactions during synthesis and can be easily removed under mild conditions. Di(p-benzyloxycarbonylphenyl)isophthalate has also been used in the synthesis of dendrimers, which are highly branched macromolecules with potential applications in drug delivery and catalysis.
Wirkmechanismus
The mechanism of action of Di(p-benzyloxycarbonylphenyl)isophthalate involves the formation of a covalent bond between the protecting group and the carboxylic acid. This bond protects the carboxylic acid from unwanted reactions during synthesis. The protecting group can be removed by hydrolysis under mild conditions, which restores the carboxylic acid to its original form.
Biochemical and Physiological Effects:
Di(p-benzyloxycarbonylphenyl)isophthalate has no known biochemical or physiological effects as it is primarily used in organic synthesis. However, it is important to handle Di(p-benzyloxycarbonylphenyl)isophthalate with care as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Di(p-benzyloxycarbonylphenyl)isophthalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile protecting group that can be used for a wide range of carboxylic acids. However, Di(p-benzyloxycarbonylphenyl)isophthalate has some limitations. It can be difficult to remove under certain conditions, which can lead to unwanted side reactions. Additionally, Di(p-benzyloxycarbonylphenyl)isophthalate can interfere with the analysis of peptides and amino acids.
Zukünftige Richtungen
There are several future directions for the use of Di(p-benzyloxycarbonylphenyl)isophthalate in scientific research. One potential application is in the synthesis of complex peptides and proteins. Di(p-benzyloxycarbonylphenyl)isophthalate can be used to protect multiple carboxylic acids in a single molecule, which can facilitate the synthesis of complex structures. Another potential application is in the synthesis of new dendrimers with unique properties. Finally, Di(p-benzyloxycarbonylphenyl)isophthalate can be used in the development of new protecting groups with improved properties.
Eigenschaften
CAS-Nummer |
100559-67-9 |
|---|---|
Produktname |
Di(p-benzyloxycarbonylphenyl)isophthalate |
Molekularformel |
C36H26O8 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
bis(4-phenylmethoxycarbonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C36H26O8/c37-33(41-23-25-8-3-1-4-9-25)27-14-18-31(19-15-27)43-35(39)29-12-7-13-30(22-29)36(40)44-32-20-16-28(17-21-32)34(38)42-24-26-10-5-2-6-11-26/h1-22H,23-24H2 |
InChI-Schlüssel |
BMWJCPXNZWMRMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OCC5=CC=CC=C5 |
Synonyme |
Isophthalic acid bis(4-benzyloxycarbonylphenyl) ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)




